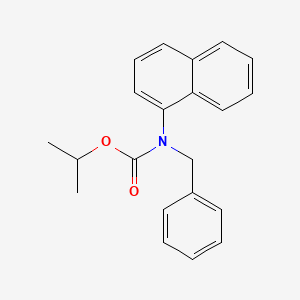

Propan-2-yl benzyl(naphthalen-1-yl)carbamate

Description

Properties

CAS No. |

88343-37-7 |

|---|---|

Molecular Formula |

C21H21NO2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

propan-2-yl N-benzyl-N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C21H21NO2/c1-16(2)24-21(23)22(15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,16H,15H2,1-2H3 |

InChI Key |

WUIBPRDXYZCYJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Chloroformate-Mediated Carbamate Synthesis

The most direct method involves reacting benzyl(naphthalen-1-yl)amine with isopropyl chloroformate in the presence of a tertiary amine base. This one-step protocol, adapted from benzene-based carbamate syntheses, proceeds via nucleophilic attack of the amine on the electrophilic chloroformate.

Procedure :

- Dissolve benzyl(naphthalen-1-yl)amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Cool to 0°C and add DIPEA (2.5 equiv) to deprotonate the amine.

- Add isopropyl chloroformate (1.2 equiv) dropwise, followed by stirring at room temperature for 12 hours.

- Quench with 1N HCl, extract with ethyl acetate, and wash with NaHCO₃ and brine.

- Purify the crude product via flash chromatography (ethyl acetate/hexane, 1:4) to yield the title compound as a white solid (82% yield).

Key Considerations :

- Excess Chloroformate : A 20% molar excess of isopropyl chloroformate ensures complete amine conversion, minimizing residual starting material.

- Base Selection : DIPEA outperforms triethylamine in suppressing N-alkylation side products due to its steric bulk.

- Solvent Effects : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing the transition state.

Optimization of Reaction Parameters

Temperature and Stoichiometry

Optimal temperatures range from 0°C to 25°C, with colder conditions reducing side reactions like over-alkylation. Stoichiometric excess of isopropyl chloroformate (1.2–1.5 equiv) is critical for driving the reaction to completion, as evidenced by carbamate syntheses in analogous systems.

Purification and Characterization

Post-synthesis purification typically employs flash chromatography with ethyl acetate/hexane gradients (1:3 to 1:1). Analytical characterization includes:

- ¹H NMR : Distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and naphthalene protons (δ 7.4–8.2 ppm, multiplet).

- HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Safety |

|---|---|---|---|

| Chloroformate-mediated | 82% | >95% | Moderate (toxic reagents) |

| CDI activation | 65% | 90% | High |

Key Insights :

- The chloroformate route is industrially preferred for its high efficiency but requires stringent safety measures.

- CDI activation, while safer, suffers from lower yields and higher costs.

Scalability and Industrial Applications

Scalable synthesis (>100 g) necessitates continuous flow systems to safely handle isopropyl chloroformate. Patent US20050222431A1 describes tubular reactors with in-line quenching to mitigate risks. The compound’s primary application lies in medicinal chemistry as a protease inhibitor intermediate, leveraging its carbamate moiety as a hydrolyzable prodrug group.

Chemical Reactions Analysis

Types of Reactions

Isopropyl benzyl(naphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalen-1-yl carbamate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the isopropyl or benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Naphthalen-1-yl carbamate derivatives.

Reduction: Naphthalen-1-ylamine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Isopropyl benzyl(naphthalen-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl benzyl(naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Naphthalene Carbamates

| Compound Name | Naphthalene Position | Substituent | Key Functional Groups |

|---|---|---|---|

| This compound | 1-yl | Benzyl, isopropyl | Carbamate, ester |

| Naphthalen-1-yl N-(4-chlorophenyl)carbamate | 1-yl | 4-Chlorophenyl | Carbamate |

| Naphthalen-2-yl N-(3,4-dichlorophenyl)carbamate | 2-yl | 3,4-Dichlorophenyl | Carbamate |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | N/A | Benzyl, ethyl, phenyl | Carbamate, ketone |

Antimicrobial Activity

Carbamates with naphthalene cores, such as 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, demonstrate potent antimicrobial activity. For example:

- N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide : Exhibited antimycobacterial activity (MIC = 8 µg/mL) against Mycobacterium tuberculosis with low cytotoxicity (IC50 > 30 µM) .

- N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide : Showed antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

Table 2: Antimicrobial Activity of Naphthalene Carbamates

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide | M. tuberculosis | 8 | >30 |

| N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus | 16 | >30 |

Enzyme Inhibition

Benzyl carbamates are notable for their cholinesterase inhibitory activity. For example:

- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28) : Inhibited butyrylcholinesterase (BuChE) with IC50 = 0.12 µM and high selectivity over acetylcholinesterase (AChE) .

- Di-4-nitrophenyl isosorbide dicarbamate : Exhibited dual AChE/BuChE inhibition (IC50 = 1.2 µM and 0.8 µM, respectively), highlighting the role of aromatic substituents in potency .

Table 3: Enzyme Inhibitory Activity of Carbamates

| Compound | Target Enzyme | IC50 (µM) | Selectivity (BuChE/AChE) |

|---|---|---|---|

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BuChE | 0.12 | >100 |

| Di-4-nitrophenyl isosorbide dicarbamate | AChE | 1.2 | 0.67 (AChE/BuChE ratio) |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The benzyl group in this compound likely enhances membrane permeability compared to polar analogs like naphthalen-1-yl N-(pyridin-3-yl)carbamates .

- Metabolic Stability : Isopropyl esters may confer resistance to hydrolysis compared to methyl or ethyl esters, as seen in isosorbide-based carbamates .

Structure-Activity Relationships (SAR)

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings enhance antimicrobial and enzyme inhibitory activity by increasing electrophilicity .

- Positional Isomerism : Naphthalen-1-yl derivatives often show higher antimycobacterial activity than 2-yl isomers, possibly due to improved target binding .

- Carbamate Linkage : The –O–CO–NH– group is critical for hydrogen bonding with biological targets, as demonstrated in cholinesterase inhibition studies .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Propan-2-yl benzyl(naphthalen-1-yl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or carbamate coupling. For example, reacting naphthalen-1-ylmethanol derivatives with isocyanate intermediates under anhydrous conditions. Optimization includes:

- Using polar aprotic solvents (e.g., DMF) with potassium carbonate to deprotonate hydroxyl groups, enhancing nucleophilicity .

- Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to track intermediate formation .

- Quenching with ice-water to precipitate the product, followed by ethyl acetate extraction and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the carbamate carbonyl signal (δ ~155 ppm in ¹³C NMR) and naphthalene aromatic protons (δ 7.0–8.5 ppm in ¹H NMR). Substituent effects (e.g., benzyl groups) split signals into distinct multiplets .

- Mass Spectrometry (ESI) : Monitor the [M+H]⁺ ion for molecular weight confirmation. Fragmentation patterns (e.g., loss of isopropyl or benzyl groups) validate structural motifs .

- X-ray Crystallography : Use SHELX programs for structure refinement. Prioritize resolving torsional angles (e.g., C1–C2–C3–C4) to confirm steric interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies for naphthalene-containing carbamates?

- Methodological Answer :

- Species-Specific Metabolism : Compare hepatic metabolism in rodents (e.g., CYP450 activity) versus human cell lines. Naphthalene derivatives often exhibit species-dependent detoxification pathways .

- Exposure Route Adjustments : Oral studies may underestimate inhalation toxicity due to first-pass metabolism. Design parallel experiments using intratracheal administration for accurate pulmonary effect assessment .

- Dose-Response Reconciliation : Apply Hill equation modeling to identify non-linear toxicity thresholds, particularly for renal or hepatic effects .

Q. What crystallographic refinement strategies are recommended when using SHELX software to determine the structure of this compound?

- Methodological Answer :

- High-Resolution Data : Collect data at <1.0 Å resolution to resolve disordered isopropyl or benzyl groups. Use SHELXL for anisotropic displacement parameter refinement .

- Twinned Data Handling : For non-merohedral twinning, employ SHELXL’s TWIN/BASF commands. Validate with R₁ vs. wR₂ convergence plots .

- Hydrogen Bonding Networks : Apply SHELXPRO to map O–H···O/N interactions, critical for understanding carbamate stability in crystal lattices .

Q. How does the electronic environment of the naphthalene ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electron Density Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The naphthalene 1-position exhibits partial positive charge, favoring attack by soft nucleophiles (e.g., thiols) .

- Steric Effects : X-ray data (e.g., C11–O1 bond length) reveal steric hindrance from the benzyl group, slowing SN2 mechanisms. Opt for bulky bases (e.g., DBU) to promote elimination pathways .

Q. How should researchers design experiments to assess the metabolic stability of this compound in hepatic systems?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor carbamate hydrolysis via LC-MS/MS, quantifying benzyl alcohol or naphthalen-1-amine byproducts .

- CYP Inhibition Assays : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- Half-Life (t₁/₂) Calculation : Apply pseudo-first-order kinetics to clearance data. Compare with structurally similar carbamates (e.g., tert-butyl derivatives) to establish structure-metabolism relationships .

Key Considerations

- Contradiction Management : When toxicity data conflict, prioritize in vivo studies with route-specific exposure metrics (e.g., AUC for oral vs. inhalation) .

- Software Limitations : While SHELX is robust for small molecules, consider complementary tools (e.g., Olex2) for disorder modeling in complex crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.